1-(3-Methylphenyl)but-3-en-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
24165-64-8 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(3-methylphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h3-4,6-8,11-12H,1,5H2,2H3 |
InChI Key |
LUJZDTFPEDVIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC=C)O |
Origin of Product |
United States |
Contextualization of 1 3 Methylphenyl but 3 En 1 Ol Within Advanced Organic Synthesis
1-(3-Methylphenyl)but-3-en-1-ol, a member of the homoallylic alcohol family, is a key intermediate in a variety of organic transformations. rsc.orgnih.gov Its structure, which incorporates a stereocenter, a reactive hydroxyl group, a benzene (B151609) ring with a methyl substituent, and a terminal double bond, allows for a diverse range of chemical manipulations. This versatility makes it a valuable synthon for the construction of more complex molecules, particularly in the realm of natural product synthesis and medicinal chemistry. rsc.orgnih.gov
The synthesis of homoallylic alcohols like this compound can be achieved through various methods, including the Barbier-type reaction of carbonyl compounds with allyl halides mediated by metals like zinc. organic-chemistry.org Another common approach is the allylation of the corresponding aldehyde, in this case, 3-methylbenzaldehyde (B113406), using reagents such as potassium allyltrifluoroborate. chemdad.com The development of catalytic, asymmetric methods for their synthesis is a significant area of research, aiming to produce these compounds with high enantiomeric purity. researchgate.net
Table 1: Physical and Chemical Properties of 1-(4-Methylphenyl)but-3-en-1-ol (an isomer of the target compound)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H14O | sigmaaldrich.com |
| Molecular Weight | 162.23 g/mol | sigmaaldrich.com |
| Boiling Point | 253 °C (lit.) | sigmaaldrich.com |
| Density | 0.983 g/mL at 25 °C (lit.) | sigmaaldrich.com |
| Refractive Index | n20/D 1.5270 (lit.) | sigmaaldrich.com |
Significance of Chiral Secondary Alcohols Bearing Aromatic and Alkenyl Moieties in Synthetic Methodologies
Chiral secondary alcohols that possess both aromatic and alkenyl functionalities are highly prized in organic synthesis due to their stereochemical richness and the orthogonal reactivity of their constituent parts. nih.govnih.gov The hydroxyl group can be used for a variety of transformations, including oxidation to a ketone, etherification, or esterification. masterorganicchemistry.com The double bond can participate in reactions such as hydrogenation, epoxidation, dihydroxylation, and ozonolysis. rsc.org The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions.
The stereocenter at the alcohol-bearing carbon is of particular importance. Enantiomerically pure or enriched chiral alcohols are critical starting materials for the synthesis of single-enantiomer drugs and other biologically active molecules. nih.gov The development of catalytic asymmetric methods to access these chiral alcohols is a major focus of modern organic chemistry. researchgate.net These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer with high selectivity.
Scope and Research Objectives for 1 3 Methylphenyl but 3 En 1 Ol Investigations
Enantioselective and Diastereoselective Synthetic Routes
The controlled synthesis of specific stereoisomers of this compound can be achieved through several strategic approaches. These routes are designed to precisely control the formation of the chiral center at the carbinol carbon. Key methodologies include the asymmetric allylation of the prochiral precursor 3-methylbenzaldehyde (B113406) or the asymmetric reduction of the corresponding prochiral ketone, 1-(3-methylphenyl)but-3-en-1-one.
Asymmetric Catalytic Approaches to this compound Synthesis
Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiomerically enriched compounds from prochiral substrates. This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of this compound, catalytic methods involving chiral ligands, metal complexes, and organocatalysts have been developed to ensure high enantioselectivity.
The success of many metal-catalyzed asymmetric reactions hinges on the structure of the chiral ligand. An effective ligand transfers its stereochemical information to the catalytic center, thereby directing the stereochemical outcome of the reaction. For the synthesis of homoallylic alcohols, ligand design focuses on creating a well-defined chiral environment around the metal center.
Axially chiral biaryl phosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are a cornerstone of asymmetric catalysis. Modifications to the BINAP backbone are a common strategy to fine-tune steric and electronic properties. For instance, in ruthenium-catalyzed asymmetric hydrogenations, substituting the 4,4'-positions of the BINAP ligand with bulky groups can enhance enantioselectivity for certain ketone substrates. nih.gov This principle is applicable to the design of ligands for the asymmetric reduction of 1-(3-methylphenyl)but-3-en-1-one.
Another important class of ligands is the phosphinooxazolines (PHOX), which have been successfully employed in palladium-catalyzed asymmetric α-arylation of aldehydes. organic-chemistry.org The modular nature of these ligands, combining a chiral oxazoline (B21484) with a phosphine (B1218219) unit, allows for systematic tuning to optimize reactivity and selectivity. Similarly, 3,3'-disubstituted BINOL (1,1'-bi-2-naphthol) derivatives are used to prepare chiral allylboronates. Research has shown that electron-withdrawing groups, such as bis(trifluoromethyl) substituents at the 3,3'-positions, can lead to particularly high reactivity and enantioselectivity in the allylation of ketones and aldehydes. nih.gov This tunability is crucial for adapting a catalytic system to a specific substrate like 3-methylbenzaldehyde.
Table 1: Evaluation of Chiral Ligands in Asymmetric Synthesis
| Ligand Type | Precursor | Catalyst System | Key Feature | Typical ee |
| 4,4'-Substituted BINAP | Aryl Ketone | Ruthenium | Bulky substituents enhance steric shielding. nih.gov | >95% |
| 3,3'-Disubstituted BINOL | Aromatic Aldehyde | Boronate Ester | Electronic tuning via substituents. nih.gov | up to >99% |
| Phosphinooxazoline (PHOX) | Aldehyde | Palladium | Modular combination of two chiral motifs. organic-chemistry.org | ~70% |
Metal-catalyzed asymmetric reduction of a prochiral ketone is one of the most reliable methods for producing chiral secondary alcohols. For the synthesis of this compound, the precursor ketone, 1-(3-methylphenyl)but-3-en-1-one, can be enantioselectively reduced.
The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst and borane (B79455) as the reducing agent. wikipedia.org The catalyst, prepared from a chiral amino alcohol (often derived from proline), coordinates with both the borane and the ketone's carbonyl group. This creates a rigid, six-membered transition state that forces the hydride to be delivered to one specific face of the ketone, resulting in high enantioselectivity. organic-chemistry.orgyoutube.com The predictability and high enantiomeric excess (ee) offered by this method make it a powerful tool for synthesizing a specific enantiomer of this compound. organic-chemistry.org The reaction is widely applicable to various ketones, provided there is sufficient steric difference between the two substituents on the carbonyl group. youtube.com
Ruthenium-catalyzed asymmetric hydrogenation is another powerful technique. nih.gov Catalytic systems often employ a ruthenium precursor with a chiral phosphine ligand, such as a modified BINAP. These catalysts are highly effective for the hydrogenation of various functionalized ketones, including α-amino ketones and 1,3-diaryl diketones, achieving high yields and excellent enantioselectivities. nih.gov
Table 2: Representative Metal-Catalyzed Asymmetric Reductions of Prochiral Ketones
| Method | Catalyst | Precursor Type | Product | ee (%) |
| CBS Reduction | (R)-Me-CBS / BH₃ | Acetophenone | (R)-1-Phenylethanol | >95 |
| CBS Reduction | (S)-Me-CBS / BH₃ | Acetophenone | (S)-1-Phenylethanol | >95 |
| Ru-Hydrogenation | Ru-(4,4'-tBu-BINAP) | α-Phthalimido Acetophenone | Chiral Amino Alcohol | 99 |
Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. These methods often offer mild reaction conditions and avoid contamination of the product with toxic heavy metals.
For the synthesis of this compound from 3-methylbenzaldehyde, chiral Brønsted acids have proven to be highly effective catalysts for asymmetric allylboration. nih.gov Specifically, chiral phosphoric acids like TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) can activate allylboronate esters towards nucleophilic addition to aldehydes. The reaction proceeds with high generality across a wide range of aryl, heteroaryl, and aliphatic aldehydes, affording homoallylic alcohols in high yields and excellent enantioselectivities (often >95% ee). nih.gov The proposed mechanism involves protonation of the boronate by the chiral phosphoric acid, which enhances its reactivity while creating a chiral environment to control the stereochemical outcome. nih.gov
Another powerful organocatalytic approach is the Hosomi-Sakurai reaction, which involves the addition of allyltrimethylsilane (B147118) to aldehydes. Recently, highly acidic imidodiphosphorimidates (IDPi) have been designed as exceptionally active organocatalysts for this transformation. nih.gov These catalysts can promote the reaction at very low loadings (down to 0.05 mol%) and provide excellent enantioselectivities for a variety of aldehydes. nih.gov
Table 3: Organocatalytic Asymmetric Allylation of Aromatic Aldehydes
| Catalyst | Aldehyde | Allylating Agent | Yield (%) | ee (%) | Reference |
| (R)-TRIP-PA | Benzaldehyde | Allylboronic acid pinacol (B44631) ester | 98 | 98 | nih.gov |
| (R)-TRIP-PA | 4-Methoxybenzaldehyde | Allylboronic acid pinacol ester | 98 | 97 | nih.gov |
| (R)-TRIP-PA | 2-Naphthaldehyde | Allylboronic acid pinacol ester | 97 | 99 | nih.gov |
| IDPi | Benzaldehyde | Allyltrimethylsilane | 98 | 97 | nih.gov |
Diastereoselective Carbonyl Additions to Precursors of this compound
When a chiral center is already present in either the aldehyde or the allylating agent, the focus of the synthesis shifts to controlling diastereoselectivity. This is often achieved through substrate control, where the existing stereocenter directs the approach of the incoming nucleophile.
One effective strategy involves the use of a chiral auxiliary attached to the allylating agent. For example, the Nozaki-Hiyama reaction, a chromium(II)-mediated allylation, can be rendered highly diastereoselective by using a chiral allyl halide. The reaction of various aldehydes with a functionalized chiral allylbromolactone has been shown to produce β-hydroxy-α-methylene-γ-butyrolactones with high diastereoselectivity. rsc.org This approach, where the stereochemistry is dictated by a stoichiometric chiral reagent, can be applied to the synthesis of derivatives of this compound by reacting 3-methylbenzaldehyde with a suitable chiral allylating agent.
Chemoenzymatic Syntheses of Stereoisomers
Chemoenzymatic strategies combine the advantages of chemical synthesis with the unparalleled selectivity of biocatalysts. Enzymes, such as lipases and alcohol dehydrogenases, can operate under mild conditions and often exhibit exquisite enantioselectivity, making them ideal for the synthesis of optically pure compounds.
For the synthesis of a single enantiomer of this compound, a kinetic resolution of the racemic alcohol is a common approach. This involves using an enzyme, typically a lipase (B570770) from Pseudomonas cepacia or Candida antarctica, to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. nih.gov This allows for the separation of the slower-reacting alcohol enantiomer from its acylated counterpart, both in high enantiomeric purity.
Alternatively, the prochiral ketone, 1-(3-methylphenyl)but-3-en-1-one, can be asymmetrically reduced using an alcohol dehydrogenase (ADH) or a carbonyl reductase. rsc.org These enzymes use a cofactor, such as NADPH or NADH, to deliver a hydride to the ketone with high stereoselectivity. By choosing an ADH with the desired selectivity (either (R)- or (S)-selective), either enantiomer of the target alcohol can be synthesized. Often, a sacrificial alcohol like isopropanol (B130326) is added to the reaction mixture to regenerate the expensive cofactor in situ, making the process more economically viable. rsc.orgrug.nl One-pot processes that couple a chemical reaction with a biocatalytic step are particularly efficient. rsc.org
Regioselective Synthesis of this compound Scaffolds
The regioselective synthesis of the this compound scaffold is most commonly achieved through the nucleophilic addition of an allyl organometallic reagent to the carbonyl group of 3-methylbenzaldehyde. This 1,2-addition is a highly reliable and regioselective transformation, leading directly to the desired homoallylic alcohol structure. The choice of the allylating agent is a key parameter in these syntheses.
Common methods involve Grignard reagents, organolithium reagents, or Barbier-type reactions under various conditions. For instance, the reaction of 3-methylbenzaldehyde with allylmagnesium bromide in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is a standard approach. chemicalbook.com This reaction proceeds with high regioselectivity, with the nucleophilic allyl group exclusively attacking the electrophilic carbonyl carbon.
Another effective method involves the use of potassium allyltrifluoroborate. The synthesis of a similar compound, 1-(4-methylphenyl)-3-buten-1-ol (B1598961), has been achieved through the allylation of 4-methylbenzaldehyde (B123495) using this reagent, suggesting its applicability for the 3-methyl isomer. chemdad.com This method often requires a catalyst or promoter, such as 18-crown-6, to facilitate the reaction. chemdad.com These borate (B1201080) salts are known for their stability to air and moisture, making them advantageous alternatives to more sensitive organometallic reagents.
The table below outlines various allylating systems used for the synthesis of homoallylic alcohols, which are applicable to the preparation of this compound.
| Reagent System | Typical Solvent | General Conditions | Key Features |
| Allylmagnesium Bromide | THF, Diethyl Ether | 0 °C to room temperature, inert atmosphere | High reactivity, widely available, classic Grignard protocol. chemicalbook.com |
| Allyllithium | THF, Diethyl Ether | Low temperatures (-78 °C) | Higher reactivity than Grignard reagents, may show different selectivity. |
| Indium-mediated (Barbier) | THF, Water, DMF | Room temperature | Tolerant of functional groups and aqueous media, less basic. |
| Potassium Allyltrifluoroborate | Methanol, Biphasic systems | Requires promoter (e.g., 18-crown-6) or catalyst. | Air- and moisture-stable solid, good for functional group tolerance. chemdad.com |
| Allylboronates (e.g., pinacol ester) | Aprotic Solvents | Often used for asymmetric synthesis with chiral ligands. | Excellent control of stereoselectivity (see section 2.4). |
Mechanistic Elucidation of Key Bond-Forming Reactions in this compound Synthesis
The crucial carbon-carbon bond-forming step in the synthesis of this compound is the nucleophilic addition of an allyl moiety to the carbonyl carbon of 3-methylbenzaldehyde. The mechanism of this reaction is dependent on the specific organometallic reagent employed.
In a Grignard reaction using allylmagnesium bromide, the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen atom of the aldehyde. This coordination increases the electrophilicity of the carbonyl carbon. The reaction is believed to proceed through a six-membered ring transition state, where the allyl group is delivered to the carbonyl carbon. This concerted pathway leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the final product, this compound.
For allylboration reactions, particularly those aimed at achieving stereoselectivity, the Zimmerman-Traxler model provides a powerful predictive framework. The reaction proceeds through a highly ordered, six-membered chair-like transition state. The boron atom coordinates with the aldehyde's carbonyl oxygen, and the substituents on both the aldehyde (the 3-methylphenyl group) and the allylboronate reagent occupy specific positions (axial or equatorial) in this transition state. The relative steric hindrance of these groups dictates the facial selectivity of the addition and thus the stereochemistry of the resulting alcohol. This model is fundamental to designing asymmetric syntheses to access specific stereoisomers of this compound.
Optimization of Reaction Conditions for Yield and Stereoselectivity in this compound Production
Optimizing the synthesis of this compound involves a systematic variation of reaction parameters to maximize chemical yield and, when desired, stereoselectivity. Key variables include the choice of solvent, temperature, reaction time, and the nature of the allylating agent and any additives or catalysts.
Yield Optimization: For a standard Grignard-based synthesis, the yield can be influenced by the purity of the magnesium and the solvent, as well as the careful control of temperature. The reaction is typically initiated at a low temperature (e.g., 0 °C) to moderate the initial exothermic reaction and then allowed to warm to ambient temperature to ensure completion. chemicalbook.com The use of Barbier-type conditions with metals like indium or zinc can sometimes improve yields in the presence of sensitive functional groups, although this is less of a concern with a simple aldehyde like 3-methylbenzaldehyde.
Stereoselectivity Optimization: To produce enantiomerically enriched or pure stereoisomers of this compound, asymmetric catalysis is employed. This involves the use of a chiral catalyst or a stoichiometric chiral auxiliary that directs the allyl group to one of the two faces of the prochiral aldehyde. Chiral allylboronates, often derived from tartrate esters or other chiral diols, are highly effective for this purpose. The optimization of stereoselectivity (measured as enantiomeric excess, % ee) requires screening different chiral ligands, solvents, and temperatures, as these factors can have a profound impact on the energy difference between the diastereomeric transition states.
The following interactive table illustrates how reaction parameters can be adjusted to optimize the synthesis.
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Stereoselectivity (% ee) | Rationale |
| Temperature | -78 °C vs. 0 °C vs. Room Temp. | Lower temperatures may require longer reaction times but can reduce side products. | Generally, lower temperatures lead to higher % ee by enhancing the energy difference between diastereomeric transition states. | |
| Solvent | THF vs. Toluene vs. CH₂Cl₂ | Solvent polarity and coordinating ability can affect reagent solubility and reactivity. | The choice of solvent can significantly influence the geometry and stability of the chiral transition state. | |
| Chiral Ligand | (R)-BINOL vs. (S)-BINOL vs. TADDOL | Ligand choice has a minor direct effect on yield but is crucial for catalyst stability. | This is the primary determinant of the product's absolute configuration and the magnitude of the % ee. | |
| Lewis Acid Additive | Ti(OⁱPr)₄ vs. Sc(OTf)₃ vs. None | May accelerate the reaction, potentially improving yield by reducing reaction time. | Can enhance stereoselectivity by creating a more rigid and ordered chiral environment in the transition state. |
By carefully manipulating these conditions, synthetic chemists can develop robust and efficient protocols for the production of this compound and its individual stereoisomers, tailored to the specific requirements of subsequent applications.
Absolute Configuration Determination Methodologies for this compound (beyond basic identification)
Determining the absolute configuration of a chiral molecule like this compound is a fundamental requirement for understanding its properties. Beyond initial identification, advanced methods are employed for unambiguous assignment.
One of the most powerful techniques for determining the absolute configuration of secondary alcohols is the Mosher's method , a nuclear magnetic resonance (NMR) spectroscopy-based approach. nih.govspringernature.com This method involves the derivatization of the alcohol of unknown stereochemistry with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu
The procedure involves two separate reactions where the alcohol is esterified with (R)-MTPA and (S)-MTPA, respectively, to form a pair of diastereomeric esters. stackexchange.com The proton (¹H) NMR spectra of these two diastereomers are then recorded and compared. echemi.com Due to the anisotropic effect of the phenyl group in the MTPA moiety, the protons (L¹ and L²) on either side of the newly formed ester plane experience different magnetic environments. umn.edu In the most stable conformation, the protons on one side of the plane are shielded (shifted to a higher field), while those on the other are deshielded (shifted to a lower field). umn.edu
By calculating the difference in chemical shifts (Δδ = δS - δR) for the protons of the alcohol moiety in the two diastereomeric esters, the absolute configuration can be deduced. For an alcohol with the (R)-configuration, protons designated L¹ will have a positive Δδ, while protons L² will have a negative Δδ. The opposite is true for an alcohol with the (S)-configuration.
Table 1: Application of Mosher's Method to this compound This table illustrates the expected results for assigning the absolute configuration based on the analysis of ¹H NMR chemical shift differences (Δδ = δS - δR) of the MTPA esters.
| Protons of Alcohol Moiety | Expected Sign of Δδ for (R)-Alcohol | Expected Sign of Δδ for (S)-Alcohol | Rationale |
| Vinyl Protons (-CH=CH₂) | Positive | Negative | These protons are on one side of the Mosher's ester plane. |
| Methylene Protons (-CH₂-) | Positive | Negative | These protons are on the same side as the vinyl group. |
| Methine Proton (-CH-) | N/A | N/A | This is the chiral center proton, often obscured. |
| 3-Methylphenyl Protons | Negative | Positive | The aromatic ring is the larger group and on the opposite side of the plane. |
Enantiomeric Excess and Diastereomeric Ratio Determination Techniques
Quantifying the purity of a non-racemic sample of this compound is crucial. Enantiomeric excess (e.e.) is a measure of the purity of a single enantiomer in a mixture. This is most commonly determined using chiral chromatography or NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common and reliable methods for determining the enantiomeric excess of chiral alcohols. nih.govwiley.com The racemic alcohol is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. The relative area of the two peaks in the chromatogram corresponds to the ratio of the enantiomers, from which the e.e. can be calculated. For volatile alcohols like this compound, chiral GC is often preferred. nih.gov Derivatization into esters (e.g., acetates) can sometimes improve separation. nih.gov
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In this technique, a chiral solvating agent is added to the NMR tube containing the racemic alcohol. The CSA forms transient, weak diastereomeric complexes with the two enantiomers. This can induce small but measurable differences in the chemical shifts of corresponding protons in the two enantiomers, allowing for their quantification by integration of the signals. wiley.com
Chiral Resolution Techniques for Racemic this compound
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is essential for obtaining enantiomerically pure this compound.
Preparative chiral chromatography is a direct extension of the analytical method described above. A larger column is used to physically separate meaningful quantities of the enantiomers.
Table 2: Common Chiral Stationary Phases (CSPs) for Alcohol Resolution This table lists CSPs commonly used in HPLC or GC that are suitable for the resolution of chiral alcohols like this compound.
| CSP Class | Specific Example | Principle of Separation |
| Polysaccharide Derivatives | Chiralcel® OD, Chiralpak® AD | Based on derivatized cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. Separation occurs via hydrogen bonding, π-π interactions, and steric hindrance. |
| Cyclodextrin Derivatives | CP Chirasil-DEX CB | β-cyclodextrins bonded to a polysiloxane backbone. Separation is based on the inclusion of the analyte (or part of it) into the chiral cavity of the cyclodextrin. nih.gov |
| Pirkle-type (Brush-type) | Whelk-O® 1 | Based on a small chiral molecule covalently bonded to a silica support. Separation relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
Derivatization and Crystallization-Based Resolution
This classical resolution method involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties (like solubility) and can be separated by conventional means such as fractional crystallization.
The process for this compound would involve:
Derivatization: The racemic alcohol is reacted with an enantiomerically pure chiral resolving agent, such as (1R)-(-)-10-camphorsulfonic acid or (+)-tartaric acid, to form a mixture of diastereomeric esters.
Separation: The diastereomeric esters are separated based on differences in solubility through fractional crystallization. One diastereomer crystallizes out of the solution while the other remains dissolved.
Hydrolysis: The separated diastereomer is then hydrolyzed to cleave the ester bond, yielding the enantiomerically pure alcohol and recovering the chiral resolving agent.
Influence of Stereochemistry on Reaction Pathways and Selectivity of this compound Transformations
The stereochemistry of the carbinol center in this compound can exert significant control over the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. The pre-existing chiral center can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.
A key example is the Prins cyclization . The related compound 1-(4-methylphenyl)-3-buten-1-ol undergoes Prins cyclization with aldehydes to form tetrahydropyran-4-ol derivatives. sigmaaldrich.com It is expected that this compound would undergo a similar reaction. The stereochemistry of the starting alcohol would dictate the stereochemistry of the newly formed stereocenters in the tetrahydropyran (B127337) ring.
Table 3: Predicted Diastereoselectivity in the Prins Cyclization of this compound This table illustrates how the absolute configuration of the starting alcohol is expected to influence the formation of diastereomeric products in a subsequent reaction.
| Starting Enantiomer | Reagent | Expected Major Diastereomer | Rationale |
| (R)-1-(3-Methylphenyl)but-3-en-1-ol | Formaldehyde (HCHO) in the presence of an acid catalyst | (2R,4R)-2-(3-Methylphenyl)tetrahydropyran-4-ol | The (R)-configured hydroxyl group directs the intramolecular attack of the allyl group onto the oxocarbenium ion intermediate from a specific face, leading to a specific relative stereochemistry. |
| (S)-1-(3-Methylphenyl)but-3-en-1-ol | Formaldehyde (HCHO) in the presence of an acid catalyst | (2S,4S)-2-(3-Methylphenyl)tetrahydropyran-4-ol | The (S)-configured hydroxyl group directs the cyclization to form the opposite diastereomer. |
This directing effect is fundamental in asymmetric synthesis, where existing stereocenters are used to control the creation of new ones, allowing for the construction of complex molecules with high stereochemical precision.
Reactivity and Transformation Pathways of 1 3 Methylphenyl but 3 En 1 Ol
Elaboration of the But-3-en-1-ol Moiety
The but-3-en-1-ol side chain is the focal point of the molecule's reactivity, offering two distinct sites for chemical modification. The terminal carbon-carbon double bond is susceptible to a range of addition and oxidation reactions, while the secondary hydroxyl group can undergo oxidation, esterification, and etherification. The interplay between these two functional groups can also lead to more complex transformations, including intramolecular cyclizations.
Stereoselective Functionalization of the Terminal Alkene
The terminal alkene in 1-(3-Methylphenyl)but-3-en-1-ol is a key site for introducing new functional groups and stereocenters. The development of stereoselective methods to functionalize this moiety is of significant interest for the synthesis of chiral molecules.
Asymmetric epoxidation of the terminal alkene of homoallylic alcohols like this compound can be achieved using various catalytic systems to produce chiral epoxides. These epoxides are valuable synthetic intermediates that can undergo regioselective and stereospecific ring-opening reactions to afford a range of functionalized products.
One of the most powerful methods for this transformation is the Sharpless-Katsuki asymmetric epoxidation. This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation. While specific studies on this compound are not extensively documented in readily available literature, the general principles of the Sharpless epoxidation are highly applicable.
| Catalyst System | Oxidant | Chiral Ligand | Expected Major Product Stereoisomer |
| Ti(Oi-Pr)₄ | t-BuOOH | (+)-DET | (2R,3S)-2-((3-methylphenyl)(hydroxy)methyl)oxirane |
| Ti(Oi-Pr)₄ | t-BuOOH | (-)-DET | (2S,3R)-2-((3-methylphenyl)(hydroxy)methyl)oxirane |
Similarly, asymmetric dihydroxylation of the terminal alkene can be accomplished using the Sharpless asymmetric dihydroxylation protocol. This reaction employs osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, and a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide(III). The selection of the chiral ligand determines the facial selectivity of the dihydroxylation.
| Catalyst | Co-oxidant | Chiral Ligand | Expected Major Diol Stereoisomer |
| OsO₄ | NMO | (DHQ)₂-PHAL | (R)-1-(3-Methylphenyl)butane-1,3,4-triol |
| OsO₄ | K₃[Fe(CN)₆] | (DHQD)₂-PHAL | (S)-1-(3-Methylphenyl)butane-1,3,4-triol |
Hydroboration-oxidation of the terminal alkene of this compound provides a method for the anti-Markovnikov addition of water across the double bond, leading to the formation of a primary alcohol. The reaction proceeds via the syn-addition of a borane (B79455) reagent, such as borane-tetrahydrofuran complex (BH₃·THF), followed by oxidation with alkaline hydrogen peroxide. This transformation yields 1-(3-methylphenyl)butane-1,4-diol. The regioselectivity is driven by both steric and electronic factors, with the boron atom adding to the less substituted carbon of the alkene.
Halohydroxylation involves the addition of a halogen and a hydroxyl group across the double bond. This can be achieved by reacting the alkene with a halogen (e.g., Br₂ or Cl₂) in the presence of water. The reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by water in a regioselective manner. For terminal alkenes, the nucleophilic attack by water typically occurs at the more substituted carbon, leading to the formation of a halohydrin. For this compound, reaction with N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (DMSO) would be expected to yield 4-bromo-1-(3-methylphenyl)butane-1,3-diol.
Functionalization of the Secondary Hydroxyl Group
The secondary hydroxyl group at the C1 position of this compound is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification.
Oxidation of the secondary alcohol functionality in this compound can lead to the formation of either a ketone or, through subsequent cleavage of the carbon-carbon bond, a carboxylic acid.
The selective oxidation to the corresponding ketone, 1-(3-methylphenyl)but-3-en-1-one, can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) are commonly employed for this purpose as they can effect the oxidation without reacting with the terminal alkene. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method for this transformation under mild, low-temperature conditions.
| Oxidizing Agent | Solvent | Typical Reaction Conditions | Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature | 1-(3-Methylphenyl)but-3-en-1-one |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room temperature | 1-(3-Methylphenyl)but-3-en-1-one |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂) | -78 °C to room temperature | 1-(3-Methylphenyl)but-3-en-1-one |
More vigorous oxidation conditions can lead to the cleavage of the but-3-en-1-ol chain. Strong oxidizing agents like potassium permanganate (KMnO₄) under acidic or basic conditions, or Jones reagent (CrO₃ in aqueous sulfuric acid), can oxidize the secondary alcohol and potentially cleave the double bond, ultimately leading to the formation of 3-methylbenzoic acid.
The secondary hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for milder conditions, the Steglich esterification utilizes a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). Reaction with a simple acid anhydride, such as acetic anhydride, in the presence of a base like pyridine or triethylamine, will readily form the corresponding acetate ester.
Etherification can be accomplished through various methods, with the Williamson ether synthesis being a classic approach. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide) to form the ether. For the synthesis of methyl ethers, reagents like methyl triflate or diazomethane can also be employed under appropriate conditions.
Olefin Metathesis Reactions Involving the But-3-en-1-ol Moiety
The terminal alkene of the but-3-en-1-ol moiety is a prime site for olefin metathesis, a powerful tool for carbon-carbon double bond formation. Depending on the reaction partner and conditions, this compound can participate in ring-closing metathesis (RCM) and cross-metathesis (CM).
Ring-Closing Metathesis (RCM): For RCM to occur, the molecule must first be elaborated into a diene. For instance, acylation of the hydroxyl group with an unsaturated acyl chloride (e.g., acryloyl chloride) would yield a diene substrate suitable for cyclization. The subsequent RCM reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalysts, would produce an unsaturated lactone. nih.gov The presence of the free hydroxyl group in the parent molecule has been noted to have an activating effect in some RCM reactions, potentially through coordination with the metal center. nih.gov The formation of five- and six-membered unsaturated lactones is a common strategy in the synthesis of complex molecules. nih.gov
Cross-Metathesis (CM): The terminal double bond can also undergo cross-metathesis with other olefins. This reaction allows for the extension of the carbon chain and the introduction of new functional groups. The success and selectivity of CM depend on the relative reactivity of the two olefin partners and the choice of catalyst. Second-generation Grubbs' catalysts are often employed due to their high activity and functional group tolerance. organic-chemistry.org
The table below summarizes potential olefin metathesis reactions.
| Reaction Type | Reactant Partner | Catalyst | Potential Product |
| RCM (after acylation) | (Internal) | Grubbs' Catalyst | α,β-Unsaturated Lactone |
| Cross-Metathesis | Ethylene | Grubbs' or Schrock Catalyst | 1-(3-Methylphenyl)prop-2-en-1-ol |
| Cross-Metathesis | Styrene | Grubbs' Catalyst | 1-(3-Methylphenyl)-5-phenylpenta-1,4-dien-3-ol |
Transformations Involving the 3-Methylphenyl Moiety
The 3-methylphenyl group provides a scaffold for modifications through electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (EAS) introduces new functional groups onto the aromatic ring. The regiochemical outcome of such reactions on this compound is governed by the directing effects of the two existing substituents: the methyl group and the 1-hydroxybut-3-enyl side chain.
The combined influence of these two groups determines the substitution pattern. The primary positions for electrophilic attack will be those activated by the methyl group and not significantly hindered sterically. Therefore, substitution is most likely to occur at the C2, C4, and C6 positions relative to the methyl group. The position para to the methyl group (C6) and one of the ortho positions (C2) are the most probable sites of reaction.
Common electrophilic aromatic substitution reactions are summarized in the following table.
| Reaction | Reagents | Major Products (Predicted) |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Nitro-3-methylphenyl)but-3-en-1-ol and 1-(4-Nitro-3-methylphenyl)but-3-en-1-ol |
| Halogenation | Br₂, FeBr₃ | 1-(2-Bromo-3-methylphenyl)but-3-en-1-ol and 1-(4-Bromo-3-methylphenyl)but-3-en-1-ol |
| Sulfonation | Fuming H₂SO₄ | 2-(1-Hydroxybut-3-enyl)-6-methylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-3-methylphenyl)but-3-en-1-ol |
While this compound itself is not directly amenable to cross-coupling, it can be readily converted into a suitable substrate. For instance, electrophilic bromination (as described in 4.2.1) can introduce a bromine atom onto the aromatic ring, creating a handle for palladium-catalyzed reactions like the Suzuki-Miyaura or Heck coupling. wikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: If the aromatic ring is first converted to an aryl halide or triflate, it can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is a powerful method for forming new carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org For example, the brominated derivative could react with phenylboronic acid to yield a biphenyl structure.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.orgsctunisie.org The brominated derivative of this compound could be reacted with an alkene like styrene or an acrylate to form a more complex, substituted alkene product. nih.govrsc.org
The table below illustrates potential cross-coupling transformations following bromination of the aromatic ring.
| Reaction | Coupling Partner | Catalyst System | Potential Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |
Cascade and Cyclization Reactions Utilizing this compound as a Precursor
The combination of the alcohol and alkene functionalities in a homoallylic arrangement makes this compound an excellent substrate for intramolecular cyclization and cascade reactions, often promoted by acid catalysts.
One of the most prominent reactions in this class is the Prins cyclization. organic-chemistry.org In the presence of a Lewis or Brønsted acid, the alcohol can be protonated and eliminated to form a stabilized benzylic carbocation. This cation can then be trapped intramolecularly by the alkene, leading to the formation of a five- or six-membered ring. If the reaction is performed in the presence of an external aldehyde or ketone, an intermolecular Prins reaction can occur. This process involves the acid-catalyzed addition of the carbonyl compound to the alkene, followed by cyclization with the hydroxyl group, typically yielding substituted tetrahydropyrans. beilstein-journals.orgacs.org The stereochemical outcome of the Prins cyclization is often highly controlled, proceeding through a chair-like transition state to give predominantly the cis-substituted product. beilstein-journals.orgnih.gov
Furthermore, organoborane-catalyzed reductive carbocyclization reactions of homoallylic alcohols have been developed, which can lead to the formation of cyclobutane rings in a stereoselective manner. researchgate.net Such reactions offer a pathway to small carbocycles that are valuable synthetic intermediates.
Rearrangement Reactions of this compound
The structure of this compound is susceptible to various molecular rearrangements, particularly under thermal or acidic conditions.
Acid-Catalyzed Rearrangements: Treatment of homoallylic alcohols with acid can induce rearrangement through carbocationic intermediates. A notable pathway involves the protonation of the double bond, followed by a rate-determining intramolecular 1,4-hydride shift from the alcohol's carbinol carbon to the newly formed carbocation. acs.orgnih.govacs.org This process ultimately yields an isomeric saturated ketone after tautomerization. This reaction provides a method to transform the homoallylic alcohol into a different carbonyl compound. acs.org
Sigmatropic Rearrangements: While not a direct reaction of the alcohol itself, a related and important rearrangement is the Claisen rearrangement. This reaction would require the initial conversion of this compound into an allyl aryl ether. For example, if the substrate were an allyl ether of a phenol, heating would induce a concerted irjet.netirjet.net-sigmatropic rearrangement to form an ortho-allylphenol. libretexts.orgwikipedia.orgbyjus.com The reaction proceeds through a cyclic, six-membered transition state. libretexts.orgrsc.org Although this is a reaction of a derivative, it highlights a potential transformation pathway for structurally related compounds.
Pyrolysis of 1-aryl-3-buten-1-ols has also been studied, which can lead to complex fragmentation and rearrangement products depending on the specific substitution pattern and conditions. acs.org
Derivatization and Application As a Synthetic Building Block
Synthesis of Advanced Intermediates and Pharmaceutically Relevant Scaffolds from 1-(3-Methylphenyl)but-3-en-1-ol
The structural framework of this compound contains elements that are of interest in medicinal chemistry. The tolyl group and the butenol (B1619263) side chain could, in principle, be modified to access a range of pharmaceutically relevant scaffolds. However, there is a conspicuous absence of published research specifically detailing the use of this compound for the synthesis of advanced pharmaceutical intermediates.
Construction of Complex Molecular Architectures and Natural Product Cores Utilizing this compound
The strategic placement of the hydroxyl and vinyl groups in this compound makes it a hypothetical candidate for various cyclization strategies, which are fundamental in the synthesis of complex molecular architectures and natural product cores. Reactions such as intramolecular Heck reactions, ring-closing metathesis, or acid-catalyzed cyclizations could potentially lead to the formation of substituted indanes, tetralins, or other cyclic systems. At present, no specific examples of such applications for this particular compound have been reported in the literature.
Development of Chiral Auxiliaries and Ligands Derived from this compound
Chiral alcohols are often employed as precursors for the development of chiral auxiliaries and ligands, which are crucial for asymmetric synthesis. The stereogenic center at the hydroxyl-bearing carbon in this compound suggests that its enantiomerically pure forms could serve this purpose. Derivatization of the hydroxyl group and modification of the vinyl moiety could, in theory, yield novel chiral ligands for asymmetric catalysis. However, the scientific literature does not currently contain reports on the development or application of chiral auxiliaries or ligands derived from this specific compound.
Exploration of this compound in Specialized Materials Science Precursor Synthesis
The vinyl group in this compound presents a reactive handle for polymerization reactions. In principle, this compound could be explored as a monomer or co-monomer in the synthesis of polymers with specific thermal or optical properties, influenced by the aromatic tolyl group. However, a review of the available literature and patent databases does not reveal any studies on the use of this compound as a precursor in materials science.
Computational and Theoretical Studies on 1 3 Methylphenyl but 3 En 1 Ol
Quantum Chemical Investigations of Electronic Structure and Energetics
There are no specific quantum chemical investigations reported in the literature for 1-(3-Methylphenyl)but-3-en-1-ol. Such studies would be invaluable for determining key electronic properties like orbital energies (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential. These calculations would provide insight into the molecule's reactivity and potential interaction sites. Furthermore, calculations of energetic properties, such as the heat of formation and strain energy, would offer a foundational understanding of its stability.
Reaction Mechanism Modeling and Transition State Characterization for this compound Transformations
Modeling of reaction mechanisms involving this compound has not been a subject of published research. Theoretical studies in this area could predict the pathways of various chemical transformations, such as oxidation, reduction, or participation in pericyclic reactions. By mapping the potential energy surface and characterizing the transition state structures, researchers could determine the activation energies and reaction kinetics, providing a theoretical basis for optimizing synthetic routes or understanding its metabolic fate. For instance, studies on the thermal decomposition of related compounds like 3-buten-1-ol (B139374) have utilized computational methods to propose a one-step mechanism through a six-membered cyclic transition state. researchgate.net Similar approaches for this compound would be highly informative.
Conformational Analysis and Potential Energy Surfaces of this compound
A detailed conformational analysis and the generation of potential energy surfaces for this compound are not available in the current body of scientific work. Such analyses are fundamental to understanding the three-dimensional structure and flexibility of the molecule. By identifying the most stable conformers and the energy barriers between them, one can better predict its physical and biological properties. The presence of a chiral center and rotatable bonds suggests a complex conformational landscape that is yet to be computationally explored.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
There is no evidence of molecular dynamics (MD) simulations being performed specifically for this compound. MD simulations are a powerful tool for investigating the behavior of molecules in a condensed phase, providing insights into solvent effects on conformational preferences and reactivity. mdpi.com Such simulations could also elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding its bulk properties and how it interacts with other molecules. mdpi.com Studies on related aromatic compounds have demonstrated the utility of MD in exploring melting behavior and phase transitions. bohrium.com
Prediction of Spectroscopic Features for Mechanistic Insights (beyond basic identification)
While basic spectroscopic data for related compounds exist, advanced theoretical predictions of spectroscopic features for this compound aimed at providing deep mechanistic insights are not found in the literature. Computational spectroscopy can go beyond simple identification to predict subtle shifts in vibrational or NMR frequencies that occur during a chemical reaction or upon changes in the molecular environment. This can be a powerful tool for validating proposed reaction mechanisms and understanding non-covalent interactions. For example, deep learning models are being developed to predict functional groups from spectral data with high accuracy, which could be applied to this molecule in the future. chemrxiv.org
Advanced Spectroscopic and Analytical Methodologies for In Depth Analysis of 1 3 Methylphenyl but 3 En 1 Ol
Vibrational Spectroscopy for Hydrogen Bonding and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of 1-(3-Methylphenyl)but-3-en-1-ol, with a particular focus on hydrogen bonding and conformational isomerism.
In the condensed phase, the hydroxyl group of this compound participates in intermolecular hydrogen bonding. This interaction significantly influences the O-H stretching frequency in the IR spectrum. For a free, non-associated hydroxyl group, a sharp absorption band is typically observed around 3600-3700 cm⁻¹. However, due to hydrogen bonding, this band becomes broad and shifts to a lower frequency, generally appearing in the range of 3200-3500 cm⁻¹. carleton.edu The extent of this broadening and the magnitude of the frequency shift provide qualitative information about the strength of the hydrogen-bonding network. carleton.edu
A hypothetical table of characteristic IR and Raman bands for this compound is presented below, based on typical values for similar structural motifs.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Notes |
| O-H Stretch (H-bonded) | 3200-3500 (broad) | Weak | Broadness indicates hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Strong | |
| C-H Stretch (Aliphatic) | 2850-3000 | Strong | |
| C=C Stretch (Vinyl) | 1640-1680 | Strong | |
| C=C Stretch (Aromatic) | 1450-1600 | Strong | Multiple bands expected. |
| C-O Stretch | 1000-1260 | Weak | Position can be sensitive to conformation. |
| C-H Out-of-Plane Bend (Aromatic) | 700-900 | Medium | Pattern is indicative of meta-substitution. |
High-Resolution NMR Techniques for Complex Structural Elucidation and Dynamic Processes
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
1D NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the number of different proton environments and their multiplicities. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. Further information can be obtained from Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135), which differentiate between CH, CH₂, and CH₃ groups. springernature.comresearchgate.net
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. This is crucial for identifying adjacent protons and tracing the carbon skeleton. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton and carbon signals that are directly bonded (¹JCH), allowing for the direct assignment of a proton to its attached carbon. springernature.commdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Through-space correlations can help in determining the preferred conformation of the molecule, for instance, the relative orientation of the phenyl ring and the butenyl side chain. researchgate.netsigmaaldrich.com
Dynamic NMR: Dynamic NMR (DNMR) techniques can be employed to study dynamic processes such as conformational exchange or proton exchange of the hydroxyl group. researchgate.netorganic-chemistry.org By varying the temperature, the rate of these processes can be altered, leading to changes in the NMR line shapes. This can provide quantitative information about the energy barriers associated with these dynamic events.
A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below based on data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| -CH(OH)- | ~4.7 (t) | ~74 | Chemical shift is solvent dependent. |
| -CH₂- | ~2.5 (m) | ~43 | |
| =CH- | ~5.8 (m) | ~135 | |
| =CH₂ | ~5.1 (m) | ~118 | |
| Ar-H | ~7.0-7.3 (m) | ~125-140 | Complex multiplet pattern. |
| Ar-CH₃ | ~2.3 (s) | ~21 | |
| -OH | Variable | - | Broad singlet, exchangeable with D₂O. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Studies
Since this compound is a chiral molecule, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining its absolute configuration (R or S). acs.org These methods measure the differential absorption of left and right circularly polarized light. acs.org
The absolute configuration is determined by comparing the experimentally measured chiroptical spectrum with a theoretically calculated spectrum for one of the enantiomers. nih.govresearchgate.net The theoretical spectrum is typically computed using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net
Electronic Circular Dichroism (ECD): The ECD spectrum arises from electronic transitions and is particularly sensitive to the spatial arrangement of chromophores. In this compound, the phenyl ring and the vinyl group act as chromophores. The Cotton effects observed in the ECD spectrum are characteristic of the absolute configuration of the stereocenter.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared radiation and provides stereochemical information from the vibrational transitions of the molecule. VCD can be a powerful tool for assigning the absolute configuration, especially when combined with theoretical calculations. researchgate.netresearchgate.net
The process for absolute configuration determination would involve:
Synthesis and purification of an enantiomerically enriched sample of this compound.
Measurement of the experimental ECD and/or VCD spectrum.
Computational modeling of the R and S enantiomers to predict their theoretical ECD and VCD spectra.
Comparison of the experimental spectrum with the calculated spectra to assign the absolute configuration.
| Chiroptical Technique | Chromophore/Vibrational Mode | Application |
| Electronic Circular Dichroism (ECD) | Phenyl group, Vinyl group | Determination of absolute configuration based on Cotton effects from π-π* transitions. |
| Vibrational Circular Dichroism (VCD) | C-O stretch, C-H bends | Determination of absolute configuration by comparing experimental and calculated vibrational spectra. |
Mass Spectrometry for Reaction Monitoring, Isotopic Labeling Studies, and Fragmentation Pathways
Mass spectrometry (MS) is a versatile tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and fragmentation behavior. It can also be used to monitor its synthesis and to conduct isotopic labeling studies.
Reaction Monitoring: The synthesis of this compound often involves a Grignard reaction between 3-methylbenzaldehyde (B113406) and allylmagnesium bromide. In-situ monitoring techniques, such as ReactIR (FTIR spectroscopy) coupled with mass spectrometry, can be used to track the progress of the reaction in real-time. carleton.edumdpi.com This allows for the optimization of reaction conditions and ensures the safe control of the exothermic Grignard reaction. carleton.edumdpi.com
Isotopic Labeling Studies: Isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), is a powerful technique for elucidating reaction mechanisms and fragmentation pathways in mass spectrometry. sigmaaldrich.comijpsr.com For example, by using deuterated reagents, the origin of hydrogen atoms in the fragment ions can be traced.
Fragmentation Pathways: Under electron ionization (EI), this compound will fragment in a predictable manner. The primary fragmentation pathways for alcohols are α-cleavage and dehydration. nih.gov
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of an allyl radical (•CH₂CH=CH₂) to form a resonance-stabilized benzylic cation.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion to form an alkene radical cation. nih.gov The presence of the aromatic ring will also influence the fragmentation, with the formation of a tropylium (B1234903) ion (m/z 91) being a common feature for toluene-containing compounds.
A table of expected major fragment ions in the EI mass spectrum of this compound is provided below.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 162 | [M]⁺• | Molecular Ion |
| 144 | [M - H₂O]⁺• | Dehydration |
| 121 | [M - C₃H₅]⁺ | α-Cleavage (loss of allyl radical) |
| 91 | [C₇H₇]⁺ | Tropylium ion |
X-ray Crystallography of Crystalline Derivatives or Co-crystals of this compound
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com However, this compound is likely a liquid at room temperature, which precludes direct analysis by this technique. To overcome this limitation, a crystalline derivative or a co-crystal can be prepared. rsc.org
Crystalline Derivatives: The hydroxyl group of the alcohol can be reacted with a suitable achiral or chiral reagent to form a solid derivative. For example, esterification with a carboxylic acid containing a heavy atom (e.g., a bromine or iodine-substituted benzoic acid) can facilitate crystallization and also aid in the determination of the absolute configuration through anomalous dispersion effects.
Co-crystals: Co-crystallization involves crystallizing the target molecule with a second, benign molecule (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. rsc.org The co-former is chosen based on its ability to form strong intermolecular interactions, such as hydrogen bonds, with the target molecule. This can induce crystallization even when the parent compound is a liquid.
Once a suitable single crystal is obtained, X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state. For a chiral crystal, the analysis can also definitively establish the absolute configuration of the stereocenter. springernature.com
| Method | Description | Purpose |
| Crystalline Derivative Formation | Reaction of the alcohol with a reagent to form a solid ester or urethane. | To obtain a single crystal suitable for X-ray diffraction analysis. |
| Co-crystallization | Crystallization of the alcohol with a co-former molecule. | To induce crystallization and obtain a single crystal. |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a single crystal. | To determine the precise 3D structure, including bond lengths, angles, and absolute configuration. |
Emerging Research Directions and Future Prospects for 1 3 Methylphenyl but 3 En 1 Ol
Integration with Automated Synthesis and Flow Chemistry Platforms for Efficient Production
The synthesis of complex organic molecules like 1-(3-methylphenyl)but-3-en-1-ol is increasingly benefiting from the control and efficiency offered by automated synthesis and flow chemistry. nih.gov Flow reactors, in contrast to traditional batch processes, provide significant advantages, including superior mixing, enhanced mass and heat transfer, and improved safety, particularly when handling hazardous reagents. researchgate.net These systems enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.netresearchgate.net
Table 1: Advantages of Flow Chemistry for Synthesizing this compound
| Feature | Benefit in Synthesis |
|---|---|
| Enhanced Safety | Minimized handling of reactive intermediates (e.g., Grignard reagents). researchgate.net |
| Precise Control | Accurate regulation of temperature, pressure, and stoichiometry. researchgate.net |
| Improved Yield & Purity | Efficient mixing and heat transfer reduce side reactions. |
| Scalability | Seamless transition from laboratory-scale optimization to industrial production. researchgate.net |
Application of Green Chemistry Principles in the Synthesis and Transformation of this compound
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For the synthesis of homoallylic alcohols like this compound, this involves the use of environmentally benign solvents, atom-economical reactions, and catalytic processes.
Significant progress has been made in developing syntheses in greener solvents, such as water or ethanol. researchgate.netrsc.org For instance, the allylation of aldehydes to produce homoallylic alcohols has been successfully performed in aqueous media, avoiding volatile organic compounds (VOCs). rsc.orgrsc.org Furthermore, tandem reactions that combine multiple synthetic steps into a single pot are being explored. A notable example is the one-pot synthesis of α-carbonyl homoallylic alcohols from aldehydes and allylic alcohols in ethanol, a process that is 100% atom-economical and generates only water as a byproduct. researchgate.net Such strategies, if adapted for this compound, would drastically reduce waste. The use of catalysts, especially those based on earth-abundant metals like nickel or cobalt, for transformations such as the isomerization of homoallylic alcohols, further contributes to the sustainability of these processes. organic-chemistry.orgchemistryviews.org
Bio-Inspired Catalysis and Biotransformations for this compound Transformations
Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency under mild conditions, making them attractive for synthetic chemistry. Bio-inspired catalysis and biotransformations represent a promising frontier for the synthesis and modification of this compound.
Enzymes such as cytochrome P450 monooxygenases have been shown to catalyze the complex transformation of saturated carbon backbones into allylic alcohols. nih.gov This suggests the potential for developing biocatalytic routes to homoallylic alcohols from different precursors. Moreover, hydrolases, including lipases and esterases, are widely used for the kinetic resolution of racemic alcohols, which could be applied to produce enantiomerically pure (R)- or (S)-1-(3-methylphenyl)but-3-en-1-ol. unipd.it Alcohol dehydrogenases (ADHs) are another class of enzymes capable of stereoselectively reducing ketones or oxidizing alcohols, and their application in continuous flow reactors with immobilized enzymes has been demonstrated for the production of chiral alcohols. researchgate.netnih.gov These enzymatic methods operate in aqueous media at ambient temperature and pressure, aligning perfectly with the goals of green chemistry.
Machine Learning Approaches in Predicting Reactivity and Selectivity of this compound
The convergence of artificial intelligence (AI) and chemistry is creating powerful new tools for predicting chemical reactions. researchgate.netscispace.comdoaj.org Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. researchgate.netnih.gov This predictive power is invaluable for optimizing the synthesis and exploring the reactivity of this compound.
ML models can be trained to forecast reaction yields, identify optimal reaction conditions (temperature, solvent, catalyst), and predict the chemo-, regio-, and stereoselectivity of transformations. researchgate.netchemrxiv.org For a molecule like this compound, which has multiple reactive sites (the hydroxyl group, the double bond, and the aromatic ring), ML can help chemists anticipate which site is most likely to react under specific conditions. rsc.org By developing hybrid models that combine mechanistic understanding with data-driven insights, researchers can achieve highly accurate predictions of reaction barriers and selectivity, accelerating the discovery of novel and efficient synthetic routes. chemrxiv.orgbath.ac.uk This approach reduces the need for extensive trial-and-error experimentation, saving time, resources, and minimizing waste. researchgate.net
Table 2: Applications of Machine Learning in the Chemistry of this compound
| Application Area | Potential Impact |
|---|---|
| Reaction Outcome Prediction | Forecasts products and yields, reducing experimental workload. researchgate.netscispace.com |
| Selectivity Control | Predicts regioselectivity and stereoselectivity for targeted synthesis. doaj.orgchemrxiv.org |
| Synthesis Planning | Assists in designing novel and efficient retrosynthetic pathways. pharmafeatures.comnih.gov |
| Catalyst Discovery | Accelerates the identification of optimal catalysts for specific transformations. scispace.comdoaj.org |
Exploration of Novel Synthetic Pathways and Unforeseen Applications
Research into the synthesis of homoallylic alcohols continues to yield innovative methods that could be applied to this compound. Recent advances include dual cobalt and chromium photoredox-catalyzed allylations and highly enantioselective protocols using cobalt catalysts, which offer exceptional control over stereochemistry. organic-chemistry.org The use of simple olefins as allylating reagents through Pd-catalyzed C-H borylation represents another modern approach. organic-chemistry.org
Beyond its synthesis, the reactivity of this compound itself is a field for exploration. For example, nickel-catalyzed isomerization can convert homoallylic alcohols into the corresponding ketones, opening up a pathway to different functional groups. chemistryviews.org More complex transformations, such as site-selective functionalization at positions remote from the hydroxyl group via nickel-catalyzed chain-walking, offer unconventional strategies for elaborating the molecule's carbon skeleton. acs.org The known Prins cyclization of similar homoallylic alcohols suggests that this compound could serve as a precursor to substituted tetrahydropyrans, which are common motifs in natural products and pharmaceuticals. chemdad.com The exploration of these and other catalytic systems may uncover unforeseen reactivity and lead to the development of novel applications for this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
